Ceritinibdihydrochlorid

Übersicht

Beschreibung

Ceritinibdihydrochlorid ist ein potenter und selektiver Inhibitor des Anaplastischen Lymphom-Kinase (ALK)-Enzyms. Es wird hauptsächlich zur Behandlung von ALK-positiven metastasierten nicht-kleinzelligen Lungenkarzinomen (NSCLC) bei Patienten eingesetzt, die eine Resistenz oder Intoleranz gegenüber Crizotinib gezeigt haben . Diese Verbindung wirkt, indem sie die Wirkung eines abnormalen Proteins blockiert, das Krebszellen zur Vermehrung anregt, wodurch die Ausbreitung von Krebszellen verlangsamt oder gestoppt wird .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird durch einen mehrstufigen Prozess synthetisiert, der mehrere wichtige Zwischenprodukte umfasst. Ein Hauptweg der Synthese umfasst die Reaktion von 2-Isopropoxy-5-methyl-4-(Piperidin-4-yl)anilindihydrochlorid mit 2,5-Dichlor-N-(2-(Isopropylsulfonyl)phenyl)pyrimidin-4-amin in Isopropanol bei Rückflusstemperatur . Der Prozess beinhaltet auch die pH-Modifikation während der Kühlkristallisation der this compound-Lösung, was zur Bildung verschiedener Polymorphe führt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch Batch-Kristallisationsverfahren hergestellt. Das Kristallisationsverhalten wird durch Modifizieren des pH-Werts und die Verwendung verschiedener Lösungsmittelsysteme wie Ethanol-Wasser und Aceton-Wasser optimiert . Insbesondere das Aceton-Wasser-System erzeugt reine Form A, die größere Kristalle aufweist und für weitere Untersuchungen besser geeignet ist .

Wissenschaftliche Forschungsanwendungen

Ceritinibdihydrochlorid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung von Kinaseinhibitoren und ihrer Wechselwirkungen mit verschiedenen Enzymen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und sein Potenzial, die Proliferation von Krebszellen zu hemmen.

Medizin: Wird hauptsächlich zur Behandlung von ALK-positiven metastasierten NSCLC eingesetzt.

Industrie: Wird in der pharmazeutischen Industrie für die Entwicklung zielgerichteter Krebstherapien eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv das ALK-Enzym hemmt, das an der Entwicklung und Funktion von Nervengewebe beteiligt ist . Im Falle von NSCLC führen chromosomale Translokation und Fusion zu einer onkogenen Form von ALK, die das Fortschreiten der Krankheit antreibt . Durch die Hemmung dieses mutierten Enzyms stoppt this compound die Proliferation und das Fortschreiten von Krebszellen .

Ähnliche Verbindungen:

Crizotinib: Ein ALK-Inhibitor der ersten Generation, der zur Behandlung von ALK-positiven NSCLC eingesetzt wird.

Alectinib: Ein weiterer ALK-Inhibitor mit ähnlichem Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Brigatinib: Ein ALK-Inhibitor, der auch andere Kinasen angreift und bei Crizotinib-Resistenz eingesetzt wird.

Einzigartigkeit: This compound ist einzigartig in seiner Fähigkeit, die Resistenz gegenüber ALK-Inhibitoren der ersten Generation wie Crizotinib zu überwinden . In klinischen Studien hat es eine hohe Ansprechrate und eine dauerhafte Wirksamkeit gezeigt, was es zu einer wertvollen Option für Patienten mit fortgeschrittenem NSCLC macht .

Wirkmechanismus

Target of Action

Ceritinib dihydrochloride primarily targets the anaplastic lymphoma kinase (ALK) , a receptor tyrosine kinase involved in the development and function of nervous system tissue. In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements create a fusion gene between ALK and other genes, leading to constitutive kinase activity that drives malignancy .

Mode of Action

Ceritinib inhibits the autophosphorylation of ALK and ALK-mediated phosphorylation of downstream signaling proteins like STAT3. By blocking these phosphorylation events, ceritinib disrupts the signaling pathways that promote cancer cell proliferation and survival . This inhibition is particularly effective in tumors that have developed resistance to first-generation ALK inhibitors like crizotinib .

Biochemical Pathways

The primary biochemical pathway affected by ceritinib is the ALK signaling pathway . Inhibition of ALK leads to reduced activation of downstream pathways such as the JAK/STAT, PI3K/AKT, and RAS/RAF/MEK/ERK pathways. These pathways are crucial for cell growth, survival, and proliferation. By inhibiting these pathways, ceritinib effectively reduces tumor growth and induces apoptosis in ALK-positive cancer cells .

Pharmacokinetics

Ceritinib is administered orally and has a high protein binding rate of approximately 97% . It is metabolized primarily by the enzyme CYP3A4, with a half-life of around 41 hours . The drug is excreted mainly through feces (92.3%) and to a lesser extent through urine (1.3%) . These pharmacokinetic properties influence its bioavailability and dosing regimen, ensuring sustained therapeutic levels in the body.

Result of Action

At the molecular level, ceritinib’s inhibition of ALK leads to decreased phosphorylation of downstream targets, resulting in reduced cancer cell proliferation and increased apoptosis . At the cellular level, this translates to a significant reduction in tumor growth and metastasis, improving clinical outcomes for patients with ALK-positive NSCLC .

Action Environment

The efficacy and stability of ceritinib can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inhibitors or inducers can alter ceritinib’s metabolism, affecting its plasma concentration and therapeutic efficacy . Additionally, factors such as pH and temperature can impact the stability of the drug, necessitating careful storage and handling to maintain its effectiveness .

Ceritinib dihydrochloride represents a significant advancement in targeted cancer therapy, offering hope for patients with ALK-positive NSCLC, especially those who have developed resistance to other treatments.

Biochemische Analyse

Biochemical Properties

Ceritinib dihydrochloride is a selective, orally bioavailable, and ATP-competitive ALK tyrosine kinase inhibitor . It also inhibits IGF-1R, InsR, and STK22D . It exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells .

Cellular Effects

Ceritinib dihydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the autophosphorylation of ALK and the ALK-mediated phosphorylation of the downstream signaling protein STAT3 . This inhibition results in the reduction of proliferation of ALK-dependent cancer cells .

Molecular Mechanism

The molecular mechanism of Ceritinib dihydrochloride involves its potent inhibition of anaplastic lymphoma kinase (ALK), a tyrosine kinase involved in the pathogenesis of non-small cell lung cancer . It selectively and potently inhibits ALK, thus acting to inhibit the mutated enzyme and stop cell proliferation, ultimately halting cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, Ceritinib dihydrochloride has shown a significant inhibitory effect on ATP hydrolysis in triple negative breast cancer and melanoma cells with high native expression of CD39 . This indicates that Ceritinib dihydrochloride has a robust long-term effect on cellular function observed in in vitro studies .

Metabolic Pathways

Ceritinib dihydrochloride is involved in the metabolic pathway of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase . It inhibits ALK, thus disrupting the metabolic pathway that contributes to carcinogenesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ceritinib dihydrochloride is synthesized through a multi-step process involving several key intermediates. One of the primary synthetic routes involves the reaction of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride with 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in isopropanol at refluxing temperature . The process also includes pH modification during the cooling crystallization of ceritinib dihydrochloride solution, which results in the formation of various polymorphs .

Industrial Production Methods: In industrial settings, ceritinib dihydrochloride is produced through batch crystallization processes. The crystallization behavior is optimized by modifying the pH and using different solvent systems such as ethanol-water and acetone-water . The acetone-water system, in particular, produces pure form A, which has larger crystals and is more suitable for further studies .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ceritinibdihydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien umfassen Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Häufige Reagenzien umfassen Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Häufige Reagenzien umfassen Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können Oxidationsreaktionen verschiedene oxidierte Derivate erzeugen, während Reduktionsreaktionen zu reduzierten Formen von this compound führen können.

Vergleich Mit ähnlichen Verbindungen

Crizotinib: A first-generation ALK inhibitor used in the treatment of ALK-positive NSCLC.

Alectinib: Another ALK inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Brigatinib: An ALK inhibitor that also targets other kinases and is used in cases of crizotinib resistance.

Uniqueness: Ceritinib dihydrochloride is unique in its ability to overcome resistance to first-generation ALK inhibitors like crizotinib . It has shown a high response rate and durable efficacy in clinical trials, making it a valuable option for patients with advanced NSCLC .

Eigenschaften

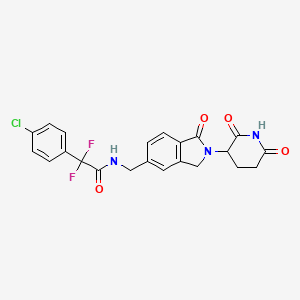

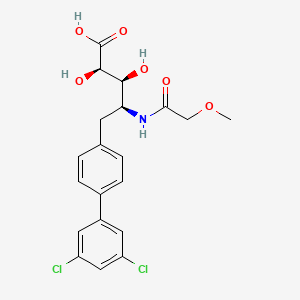

IUPAC Name |

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCJOPLFICTLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38Cl3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380575-43-8 | |

| Record name | Ceritinib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CERITINIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What challenges are commonly encountered during the crystallization of active pharmaceutical ingredients like Ceritinib Dihydrochloride, and how can these be addressed?

A: The crystallization of active pharmaceutical ingredients (APIs) like Ceritinib Dihydrochloride can be challenging due to their specific thermodynamic properties []. Selecting the appropriate crystallization method and solvent system is crucial for successful API crystallization. For instance, researchers observed the formation of Ceritinib during the pH modification of a Ceritinib Dihydrochloride solution during cooling crystallization []. Different solvent systems yielded various polymorphs of Ceritinib. An ethanol-water system produced a combination of forms B and C with smaller crystal sizes, while an acetone-water system yielded pure form A with larger, more desirable crystals for further study [].

Q2: How can the granulometric properties of Ceritinib Form A be improved for pharmaceutical applications?

A: Researchers successfully enhanced the granulometric properties of Ceritinib Form A through recrystallization in tetrahydrofuran using antisolvent crystallization at various temperatures []. The study revealed that higher saturation temperatures during this process resulted in larger, more compact crystals. This finding is significant because larger crystals typically translate to improved filtration and drying characteristics, crucial factors in pharmaceutical manufacturing [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

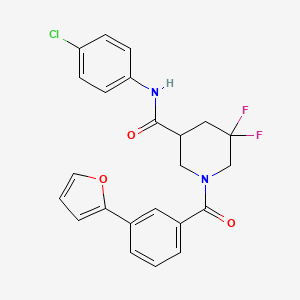

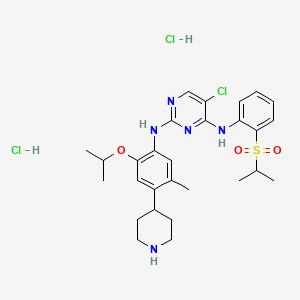

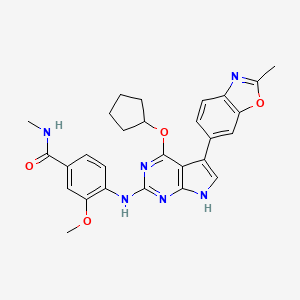

![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)